molecular formula C15H14N2O5S B4076315 Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- CAS No. 106240-10-2

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-

Cat. No.: B4076315
CAS No.: 106240-10-2
M. Wt: 334.3 g/mol
InChI Key: OQTNPWPOSIRTET-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- is a sulfonamide derivative known for its diverse applications in various fields of science. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide core substituted with an acetylphenyl group, a methyl group, and a nitro group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the sulfonamide. The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst. The methyl and nitro groups are then introduced through nitration and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The acetylphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both acetyl and nitro groups enhances its reactivity and potential as a pharmacological agent. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-10-3-8-14(17(19)20)9-15(10)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNPWPOSIRTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387931
Record name Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106240-10-2
Record name Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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